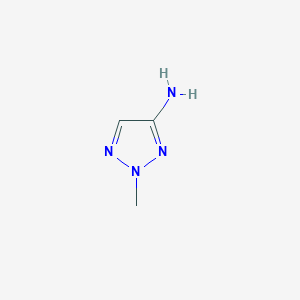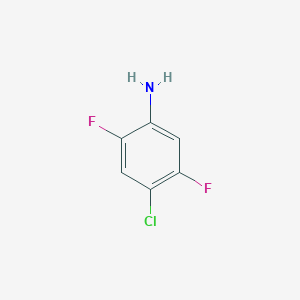
N-Pentadecane-d32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentadecane-d32, also known as deuterated pentadecane, is a deuterium-labeled compound with the molecular formula CD3(CD2)13CD3. It is a fully deuterated analog of pentadecane, where all hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentadecane-d32 involves the deuteration of pentadecane. This process typically includes the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of pentadecane and deuterium gas over a catalyst bed under controlled conditions. The product is then purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentadecane-d32 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated alcohols and acids.
Reduction: It can be reduced to form shorter deuterated alkanes.
Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) can replace deuterium atoms with halogen atoms.
Major Products Formed
Oxidation: Deuterated alcohols (e.g., pentadecanol-d32) and acids (e.g., pentadecanoic acid-d32).
Reduction: Shorter deuterated alkanes (e.g., dodecane-d26).
Substitution: Deuterated halides (e.g., pentadecyl chloride-d32).
Wissenschaftliche Forschungsanwendungen
N-Pentadecane-d32 is widely used in various scientific research fields due to its isotopic labeling:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the analysis of complex mixtures.
Biology: It is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: It is utilized in the development of deuterated materials for advanced applications, such as deuterated lubricants and polymers.
Wirkmechanismus
The mechanism of action of N-Pentadecane-d32 is primarily related to its isotopic labeling. The presence of deuterium atoms instead of hydrogen atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. This isotopic effect is leveraged in various research applications to study reaction mechanisms, metabolic pathways, and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexadecane-d34: Another deuterated alkane with one additional carbon atom.
N-Dodecane-d26: A shorter deuterated alkane with three fewer carbon atoms.
N-Octadecane-d38: A longer deuterated alkane with three additional carbon atoms.
Uniqueness
N-Pentadecane-d32 is unique due to its specific chain length and complete deuteration. This makes it particularly useful in studies requiring precise isotopic labeling and in applications where the specific chain length of pentadecane is relevant.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-dotriacontadeuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOZIPAWZNQLMR-UBTWNIDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584062 |
Source


|
| Record name | (~2~H_32_)Pentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36340-20-2 |
Source


|
| Record name | (~2~H_32_)Pentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
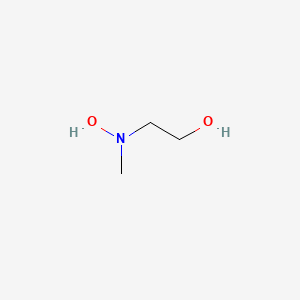
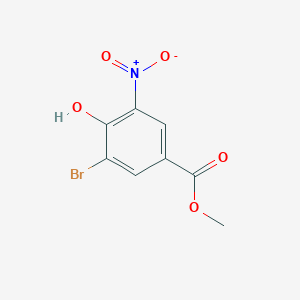
![3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B1590991.png)

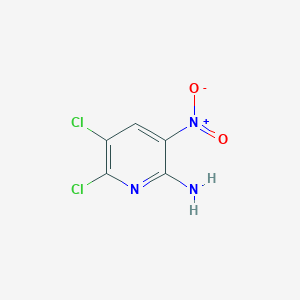
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B1590994.png)
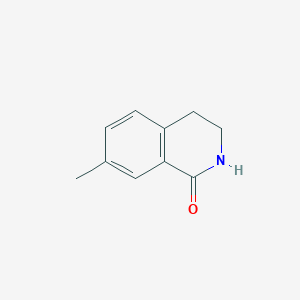
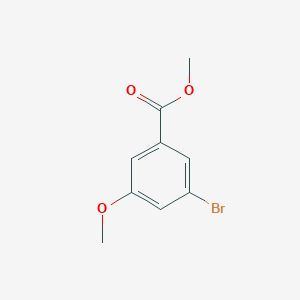
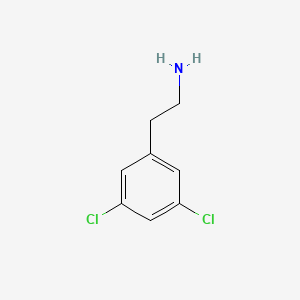

![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)

